

X-ray crystallography for determining the solid-state structure of xylofuranosides.

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Compound of Interest

Compound Name: *beta-L-Xylofuranose*

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Application Notes and Protocols for X-ray Crystallography of Xylofuranosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of single-crystal X-ray crystallography for determining the three-dimensional solid-state structure of xylofuranosides. Xylofuranosides, five-membered ring sugar moieties, are critical components of various biologically active molecules, and understanding their precise atomic arrangement is crucial for drug design and development.

Application Notes

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the atomic and molecular structure of a crystalline compound.^[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise coordinates of each atom in the molecule and its packing in the crystal lattice.^{[1][2]} This information is invaluable for:

- **Structure-Activity Relationship (SAR) Studies:** Elucidating the exact conformation of xylofuranoside-containing molecules allows for a deeper understanding of how they interact with biological targets, guiding the design of more potent and selective drugs.

- **Drug Design and Development:** The detailed structural information serves as a blueprint for the rational design of novel therapeutic agents, including nucleoside analogs and other carbohydrate-based drugs.[3]
- **Conformational Analysis:** Determining the preferred conformation of the furanose ring (e.g., envelope or twist) and the orientation of its substituents is essential for understanding molecular recognition and biological activity.[4][5]
- **Solid-State Characterization:** Understanding the crystal packing and intermolecular interactions, such as hydrogen bonding, is critical for assessing the stability, solubility, and other physicochemical properties of active pharmaceutical ingredients (APIs).[6]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the preparation of high-quality single crystals.

Synthesis and Purification of Xylofuranosides

The initial step involves the chemical synthesis of the desired xylofuranoside derivative. A variety of synthetic strategies can be employed to obtain these molecules.[3][7] Following synthesis, rigorous purification is paramount to obtain a homogenous sample, which is a prerequisite for successful crystallization.[8]

Crystallization of Xylofuranosides

Obtaining diffraction-quality single crystals is often the most challenging step.[1][9] The general principle is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, inducing the formation of ordered crystals.

Protocol: Vapor Diffusion Method (Hanging Drop and Sitting Drop)

This is a commonly used technique for crystallizing small molecules.[8][10]

- Prepare a concentrated solution of the purified xylofuranoside in a suitable solvent or solvent mixture.
- Set up the crystallization plate:

- Hanging Drop: A small drop (1-2 μL) of the xylofuranoside solution is mixed with an equal volume of a reservoir solution (containing a precipitant) on a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a larger volume (500-1000 μL) of the reservoir solution.
- Sitting Drop: A small drop of the xylofuranoside and reservoir solution mixture is placed on a post within a sealed well containing the reservoir solution.
- Equilibration: Water vapor slowly diffuses from the drop to the reservoir solution, gradually increasing the concentration of the xylofuranoside in the drop.^[8]
- Incubation: The crystallization plate is incubated at a constant temperature. Crystals may form over a period of days to weeks.

Example Crystallization Conditions for Xylofuranoside Derivatives:

Compound	Crystallization Method	Solvent/Precipitant
1,2,3,5-di-O-methylene- α -d-xylofuranose	Slow evaporation	Dichloromethane/diethyl ether
2,3,5-tri-O-benzyl-d-xylofuranose	Slow evaporation	Dichloromethane/n-heptane

This data is synthesized from descriptions of crystallization in the provided search results.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and exposed to a monochromatic X-ray beam.

Protocol: Single-Crystal X-ray Diffraction Data Collection

- Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head.^[1] For data collection at low temperatures, the crystal is often flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.^[1]

- **Diffractometer Setup:** The crystal is placed in an X-ray diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).[\[5\]](#)[\[11\]](#)
- **Data Collection:** The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[\[10\]](#) The positions and intensities of the diffracted spots (reflections) are recorded.[\[1\]](#)

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Protocol: Structure Solution and Refinement

- **Data Processing:** The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[\[2\]](#)
- **Structure Solution:** The initial positions of the atoms in the crystal's unit cell are determined. This is often achieved using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and other parameters are adjusted to improve the agreement between the calculated diffraction pattern and the experimentally observed data.[\[12\]](#) This iterative process minimizes the R-factor, a measure of the goodness of fit.

Data Presentation

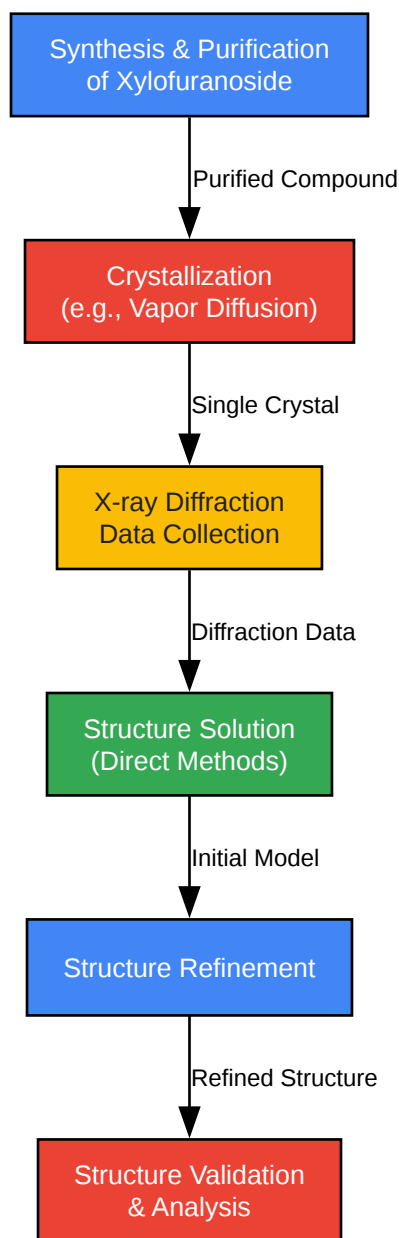
The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the molecular structure. This data is typically deposited in a crystallographic database and presented in publications with key geometric parameters summarized in tables.

Table 1: Crystallographic Data for Selected Xylofuranoside Derivatives

Parameter	1,2,3,5-di-O-methylene- α -d-xylofuranose[4]	2,3,5-tri-O-benzyl-d-xylofuranose[5]
Chemical Formula	C ₇ H ₁₀ O ₅	C ₂₆ H ₂₆ O ₅
Formula Weight	174.15	418.47
Crystal System	Orthorhombic	Orthorhombic
Space Group	C222 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.5509 (11)	5.9789 (2)
b (Å)	8.6327 (11)	17.5108 (5)
c (Å)	20.057 (3)	21.0825 (6)
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Volume (Å ³)	1480.6 (3)	2206.88 (12)
Z	8	4
Temperature (K)	100	100
Radiation (λ , Å)	Mo K α (0.71073)	Mo K α (0.71073)
R-factor (R1)	0.033	0.0171

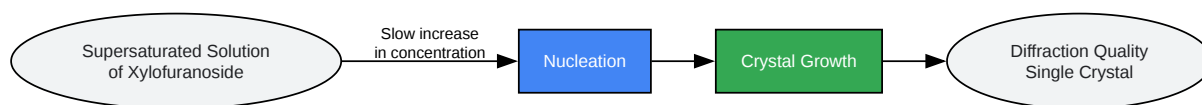
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for determining the solid-state structure of xylofuranosides using X-ray crystallography.



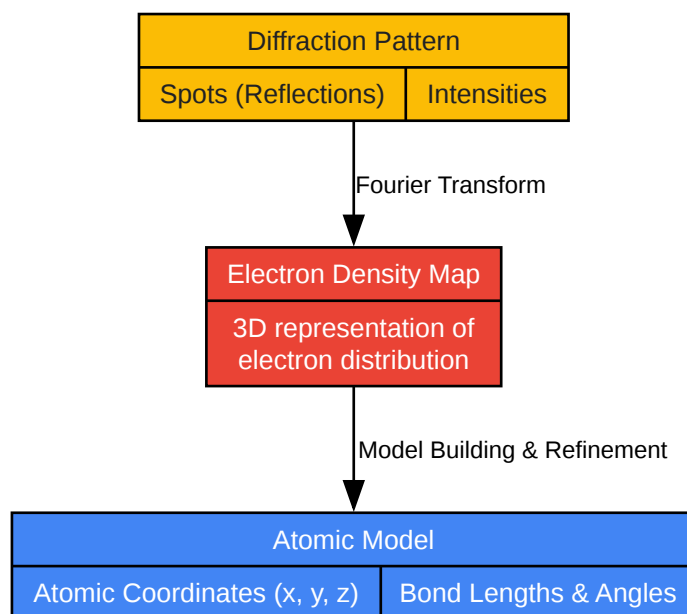
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Caption: Overall workflow for xylofuranoside crystal structure determination.



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Caption: The process of crystal formation from a supersaturated solution.



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Caption: From diffraction data to the final atomic model.

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